molecular formula C19H30O3 B1258699 Salaceyin B

Salaceyin B

Cat. No.: B1258699
M. Wt: 306.4 g/mol
InChI Key: PLPPZISNYKGAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Salaceyin B is a natural product found in Actinoalloteichus cyanogriseus with data available.

Scientific Research Applications

Cytotoxic Activity

Salaceyin B has been identified as having cytotoxic effects against human breast cancer cells. In a study by Kim et al. (2006), it was found that this compound exhibited modest cytotoxicity against the SKBR3 human breast cancer cell line, with IC50 values of 5.5 μg/ml (Kim et al., 2006).

Antifungal Properties

This compound demonstrates antifungal activity. According to Park et al. (2007), while Salaceyin A showed significant antifungal activity against various plant pathogenic fungi, this compound was less effective. However, the study did note that the antifungal activities of these compounds were enhanced in increasingly acidic conditions (Park et al., 2007).

Inhibiting ATPase Activity of Hsp90

This compound has been found to inhibit the ATPase activity of heat shock protein 90 (Hsp90), an important protein for maintaining the folding and stability of many signaling proteins. Wu et al. (2010) identified that Salaceyin A and B exhibited moderate ATPase inhibitory activities. This could have implications for cancer therapeutics and other diseases such as neurodegenerative disease, nerve injuries, inflammation, and infection (Wu et al., 2010).

Properties

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

2-hydroxy-6-(9-methylundecyl)benzoic acid

InChI

InChI=1S/C19H30O3/c1-3-15(2)11-8-6-4-5-7-9-12-16-13-10-14-17(20)18(16)19(21)22/h10,13-15,20H,3-9,11-12H2,1-2H3,(H,21,22)

InChI Key

PLPPZISNYKGAQV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O

Synonyms

salaceyin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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